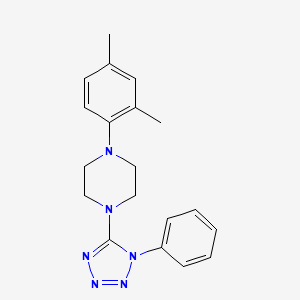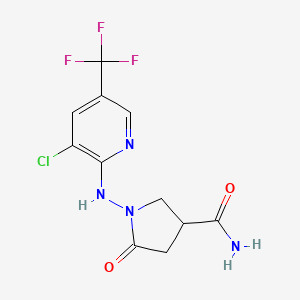![molecular formula C13H10Cl3N B3036400 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline CAS No. 341008-38-6](/img/structure/B3036400.png)
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Descripción general
Descripción
2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2(NH2). It is one of several isomers of dichloroaniline and is a colorless or white solid . It is a chemical compound which consists of an aniline ring substituted with two chlorine atoms .
Synthesis Analysis
2,6-Dichloroaniline is produced by hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms and have the molecular formula C6H5Cl2N . The molecular formula of 2,6-Dichloroaniline is CHClN with an average mass of 162.017 Da and a Monoisotopic mass of 160.979904 Da .Chemical Reactions Analysis
The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the synthesis of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2,6-Dichloroaniline is a colorless or white solid . It has a melting point of 36–38 °C (97–100 °F) .Aplicaciones Científicas De Investigación
- Heterocyclic Chemistry : Scientists explore ZQB20482 for constructing nitrogen-containing heterocycles. Intramolecular cyclization reactions using iminium species can lead to novel heterocyclic frameworks .
- Benzamide Derivatives : The compound’s acyl chloride functionality makes it valuable for synthesizing various benzamide derivatives. For instance, 3,5-dichlorobenzoyl chloride is an essential substrate in this context .
Organic Synthesis
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in the production of dyes and herbicides , suggesting that their targets may be related to these applications.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been noted for their anti-candida albicans activity , suggesting potential antimicrobial effects.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The results reported in recent studies demonstrate the efficacy of microwaves in the synthesis of heterocyclic compounds like 2-anilinopyrimidines as compared to the results obtained with conventional heating . This suggests that future research could explore the use of microwave-assisted synthesis for the production of similar compounds.
Propiedades
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBTZKDFKVFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036318.png)
![2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036319.png)
![2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3036320.png)
![2-{[(2-Chlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3036321.png)
![3-[(4-Chlorobenzyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinol](/img/structure/B3036322.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile](/img/structure/B3036325.png)
![1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3036326.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B3036328.png)
![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3036329.png)
oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B3036331.png)

![2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B3036338.png)
